molecular formula C18H29N5O2 B6707515 N-[3-(2-methylpropanoylamino)propyl]-4-(4-methylpyridin-3-yl)piperazine-1-carboxamide

N-[3-(2-methylpropanoylamino)propyl]-4-(4-methylpyridin-3-yl)piperazine-1-carboxamide

Cat. No.: B6707515
M. Wt: 347.5 g/mol
InChI Key: QCCWNSXIYXZZBT-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropanoylamino)propyl]-4-(4-methylpyridin-3-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a pyridine moiety and a carboxamide group, making it a versatile molecule for various chemical reactions and biological interactions.

Properties

IUPAC Name

N-[3-(2-methylpropanoylamino)propyl]-4-(4-methylpyridin-3-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-14(2)17(24)20-6-4-7-21-18(25)23-11-9-22(10-12-23)16-13-19-8-5-15(16)3/h5,8,13-14H,4,6-7,9-12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCWNSXIYXZZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(CC2)C(=O)NCCCNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropanoylamino)propyl]-4-(4-methylpyridin-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropanoylamino)propyl]-4-(4-methylpyridin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

N-[3-(2-methylpropanoylamino)propyl]-4-(4-methylpyridin-3-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropanoylamino)propyl]-4-(4-methylpyridin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate
  • N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate

Uniqueness

N-[3-(2-methylpropanoylamino)propyl]-4-(4-methylpyridin-3-yl)piperazine-1-carboxamide stands out due to its unique combination of a piperazine ring, pyridine moiety, and carboxamide group. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

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